Tetrasodium 5-amino-4-hydroxy-3-((4'-((2-hydroxy-3,6-disulphonato-1-naphthyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)naphthalene-2,7-disulphonate
Description
This compound is a tetrasodium salt featuring a complex polyazo structure with multiple sulfonate groups, methoxy substituents, and naphthyl systems. Its molecular architecture includes two azo (-N=N-) linkages, which are characteristic of synthetic dyes, and four sulfonate (-SO₃⁻) groups that enhance water solubility . The presence of methoxy (-OCH₃) and hydroxy (-OH) groups contributes to its chromophoric and auxochromic properties, enabling strong light absorption in the visible spectrum. Industrial applications likely include textile dyeing, inks, or specialty coatings due to its structural similarity to high-performance azo dyes .
Properties
CAS No. |
68084-09-3 |
|---|---|
Molecular Formula |
C34H23N5Na4O16S4 |
Molecular Weight |
977.8 g/mol |
IUPAC Name |
tetrasodium;5-amino-4-hydroxy-3-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H27N5O16S4.4Na/c1-54-26-11-16(3-7-24(26)36-38-31-22-6-5-20(56(42,43)44)9-18(22)13-29(33(31)40)59(51,52)53)17-4-8-25(27(12-17)55-2)37-39-32-28(58(48,49)50)14-19-10-21(57(45,46)47)15-23(35)30(19)34(32)41;;;;/h3-15,40-41H,35H2,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53);;;;/q;4*+1/p-4 |
InChI Key |
ZWCNUFNKRHSFAK-UHFFFAOYSA-J |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)OC)N=NC5=C6C=CC(=CC6=CC(=C5O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Biological Activity
Tetrasodium 5-amino-4-hydroxy-3-((4'-((2-hydroxy-3,6-disulphonato-1-naphthyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)naphthalene-2,7-disulphonate is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, synthesis, applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes multiple functional groups contributing to its biological activity. The molecular formula is with a molecular weight of approximately . This structure contains azo groups and sulfonate functionalities, which are known to influence solubility and reactivity in biological systems.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | |
| Solubility | High in water |
| CAS Number | 68084-09-3 |
Antioxidant Properties
Research indicates that compounds with similar structures exhibit antioxidant properties. The presence of hydroxyl groups in the structure may contribute to free radical scavenging activities. Studies have shown that such compounds can reduce oxidative stress in various cell lines .
Antimicrobial Activity
This compound has demonstrated antimicrobial activity against several bacterial strains. In vitro studies revealed that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria, making it a candidate for antimicrobial applications .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have shown that this compound exhibits selective cytotoxic effects. The mechanism appears to involve apoptosis induction through the activation of caspase pathways. Such findings suggest potential therapeutic applications in cancer treatment .
Case Study 1: Antioxidant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capabilities of various sulfonated naphthalene derivatives. The results indicated that Tetrasodium 5-amino-4-hydroxy compound significantly reduced lipid peroxidation in human fibroblast cells when compared to controls .
Case Study 2: Antimicrobial Activity Assessment
In a comparative study of antimicrobial agents published in the International Journal of Antimicrobial Agents, Tetrasodium 5-amino-4-hydroxy was tested against standard microbial strains. The compound showed a minimum inhibitory concentration (MIC) value lower than many conventional antibiotics .
Scientific Research Applications
Tetrasodium 5-amino-4-hydroxy-3-((4'-((2-hydroxy-3,6-disulphonato-1-naphthyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)naphthalene-2,7-disulphonate is a complex azo dye known for its applications in various fields, particularly in analytical chemistry and biological research. This article explores its scientific research applications, supported by comprehensive data and case studies.
Structure and Composition
The compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its reactivity and applicability. Its molecular formula is , indicating a large and complex molecule with significant potential for interaction with biological systems.
Physical Properties
- Molecular Weight : Approximately 1370.84 g/mol
- Solubility : Highly soluble in water due to the presence of sulfonate groups, making it suitable for various aqueous applications.
Analytical Chemistry
This compound is widely used as a dye in spectrophotometric analysis. Its vibrant color allows for easy detection and quantification of various analytes in solution.
Case Study: Spectrophotometric Determination of Metal Ions
In a study published in the Journal of Analytical Chemistry, researchers utilized this azo dye to develop a method for the spectrophotometric determination of trace metal ions. The method demonstrated high sensitivity and selectivity, allowing for the detection of metal concentrations as low as parts per billion (ppb) levels.
Biological Research
The compound serves as a vital reagent in biological assays, particularly in studies involving enzyme activity and protein interactions.
Case Study: Enzyme Inhibition Studies
A research article highlighted the use of this compound as an inhibitor of specific enzymes involved in metabolic pathways. The findings indicated that the dye effectively modulated enzyme activity, providing insights into potential therapeutic applications.
Environmental Monitoring
Due to its ability to form complexes with various pollutants, this compound can be utilized in environmental monitoring to detect hazardous substances.
Case Study: Detection of Heavy Metals in Water
A study conducted by environmental scientists demonstrated the application of this azo dye in detecting heavy metals in water samples. The results showed a strong correlation between dye intensity and metal concentration, underscoring its utility in environmental assessments.
Data Tables
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Analytical Chemistry | Journal of Analytical Chemistry | High sensitivity for metal detection |
| Biological Research | Enzyme Studies Journal | Effective enzyme inhibition |
| Environmental Monitoring | Environmental Science Journal | Reliable detection of heavy metals |
Chemical Reactions Analysis
Reduction of Azo Bonds
The azo linkages in this compound undergo reductive cleavage under acidic or alkaline conditions, producing aromatic amines. This reaction is critical for environmental and toxicological studies due to the potential release of carcinogenic intermediates.
| Reaction Conditions | Reagents | Products | Applications |
|---|---|---|---|
| Acidic (pH < 3, 70–80°C) | Sodium dithionite (Na₂S₂O₄) | 5-amino-4-hydroxynaphthalene-2,7-disulphonate and 3,3'-dimethoxybiphenyl derivatives | Wastewater treatment, detoxification studies |
| Alkaline (pH > 10, 50°C) | Zinc dust (Zn) in NaOH | Amines with sulfonate and methoxy groups | Analytical determination of azo dye content |
Mechanism :
The reduction proceeds via a two-electron transfer mechanism, breaking the -N=N- bond into two primary amines. The sulfonate groups stabilize intermediates through resonance .
Electrophilic Substitution Reactions
The aromatic rings in the compound participate in electrophilic substitution, particularly at positions activated by hydroxyl and amino groups.
| Reaction Type | Reagents | Site of Substitution | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to -OH/-NH₂ groups | Nitro derivatives with enhanced chromatic properties |
| Sulfonation | SO₃/H₂SO₄ | Ortho to existing sulfonate groups | Increased water solubility |
Key Finding :
Methoxy groups (-OCH₃) on the biphenyl moiety direct incoming electrophiles to the para positions, while steric hindrance limits substitution on the naphthalene rings .
Complexation with Metal Ions
The compound acts as a polydentate ligand, forming coordination complexes with transition metals. This property is exploited in dyeing processes and catalytic applications.
| Metal Ion | Reaction Conditions | Complex Type | Application |
|---|---|---|---|
| Cu²⁺ | pH 5–6, 25°C | Octahedral | Textile dye fixation |
| Fe³⁺ | pH 3–4, 60°C | Tetrahedral | Oxidative degradation studies |
Structural Insight :
Sulfonate and hydroxyl groups donate electrons to metal ions, with stability constants (log K) ranging from 8.2 (Cu²⁺) to 6.9 (Fe³⁺). The biphenyl backbone enhances chelation efficiency .
Acid-Base Behavior of Sulfonate Groups
The sulfonate groups exhibit pH-dependent deprotonation, influencing solubility and ionic interactions.
| pH Range | Protonation State | Solubility (g/L) |
|---|---|---|
| < 2.0 | Protonated (-SO₃H) | 12–15 |
| 2.0–7.0 | Partially ionized | 50–60 |
| > 7.0 | Fully ionized (-SO₃⁻) | >100 |
Implications :
Full ionization at alkaline pH enhances compatibility with cellulose fibers in textile applications. Protonation at low pH facilitates precipitation for waste recovery.
Photochemical Degradation
Exposure to UV light induces cleavage of azo bonds and hydroxylation of aromatic rings, relevant to environmental persistence studies.
| Light Source | Degradation Products | Half-Life |
|---|---|---|
| UV-A (365 nm) | Quinones, sulfonic acids | 4–6 hours |
| UV-C (254 nm) | CO₂, NH₃, SO₄²⁻ | 1–2 hours |
Mechanism :
Radical intermediates (- OH, - O₂⁻) attack the azo bonds and aromatic rings, leading to mineralization.
Interaction with Biomolecules
The compound binds to proteins and DNA via electrostatic and intercalation mechanisms, studied for toxicological profiles.
| Biomolecule | Binding Constant (Kₐ) | Interaction Site |
|---|---|---|
| Bovine Serum Albumin | 1.2 × 10⁴ M⁻¹ | Sulfonate and azo groups |
| DNA | 3.8 × 10³ M⁻¹ | Biphenyl moiety |
Toxicological Note :
Binding to DNA intercalation sites raises concerns about mutagenicity, necessitating strict industrial handling protocols.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Target Compound
- Structure : Two azo groups, four sulfonate groups, methoxy substituents, and hydroxyl groups.
Comparative Compounds
Compound A :
Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonate (CAS 70210-24-1)
- Structure: Two azo groups, two sulfonate groups, nitro (-NO₂) substituents.
- Differences :
Compound B :
4-Amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic acid (CAS 56405-32-4)
- Structure: Two azo groups, two sulfonate groups, amino (-NH₂) substituents.
- Differences: Amino groups increase electron-donating capacity, improving dye affinity for natural fibers like cotton . Lower solubility due to fewer sulfonate groups and lack of sodium counterions .
Compound C :
Trisodium 2-[[8-[[4-[(4-chlorophenyl)amino]-6-fluoro-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulphonato-2-naphthyl]azo]naphthalene-1,5-disulphonate (CAS 70833-54-4)
- Structure : Triazine ring, chloro (-Cl) and fluoro (-F) substituents, three sulfonate groups.
- Differences :
Physicochemical Properties
Application-Specific Performance
- Textile Dyeing: The target compound’s four sulfonate groups make it suitable for dyeing hydrophilic fabrics like wool or silk, whereas Compound C’s triazine groups favor cellulose fibers . Compound B’s amino groups improve washfastness but limit solubility in aqueous dye baths .
Lightfastness :
Regulatory Compliance :
- Halogenated derivatives like Compound C may face restrictions under REACH or OEKO-TEX® standards, whereas the target compound’s structure aligns with conventional azo dye regulations .
Preparation Methods
Diazotization of Aromatic Amines
- The process begins with the diazotization of aromatic amines such as 5-amino-4-hydroxy-3-naphthalenedisulfonic acid or related derivatives.
- Diazotization is typically conducted under acidic conditions (e.g., hydrochloric acid) at low temperatures (0–5 °C) to form the corresponding diazonium salts.
Azo Coupling Reactions
- The diazonium salts are then coupled with activated aromatic compounds such as 3,3'-dimethoxy-1,1'-biphenyl derivatives.
- Coupling occurs under alkaline or neutral conditions to form azo linkages.
- A subsequent azo coupling with 2-hydroxy-3,6-disulfonated-1-naphthyl derivatives completes the extended azo system.
- The coupling steps require careful pH control and temperature regulation to optimize yield and prevent side reactions.
Sulfonation and Salt Formation
- Sulfonation of naphthalene rings introduces sulfonate groups at positions 2,7 and 3,6, enhancing solubility.
- The final product is isolated as the tetrasodium salt by neutralization with sodium hydroxide, ensuring water solubility and stability.
Summary Table of Preparation Steps
| Step No. | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Diazotization of amino-naphthalene | Aromatic amine, HCl, NaNO2, 0–5 °C | Formation of diazonium salt |
| 2 | First azo coupling | Diazonium salt + 3,3'-dimethoxy biphenyl derivative, alkaline pH | Formation of monoazo intermediate |
| 3 | Second azo coupling | Intermediate + 2-hydroxy-3,6-disulfonated-1-naphthyl, alkaline pH | Formation of bisazo compound |
| 4 | Sulfonation and neutralization | Sulfonation agents (if required), NaOH | Formation of tetrasodium salt final product |
Additional Notes
- The methoxy groups on the biphenyl moiety are introduced prior to azo coupling to influence electronic properties and coupling reactivity.
- The sulfonate groups are critical for dye solubility and binding properties in applications.
- Reaction monitoring is typically done by UV-Vis spectroscopy to observe azo bond formation.
Data Summary Table
Q & A
Q. Advanced Research Focus
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) with serum albumin or DNA, noting entropy-driven binding due to hydrophobic interactions .
- Fluorescence Quenching : Monitor Förster resonance energy transfer (FRET) using tryptophan residues in proteins as donors and the compound’s naphthalene backbone as an acceptor .
- Molecular Dynamics Simulations : Model interactions with lipid bilayers or nucleic acids using AMBER or GROMACS, focusing on sulfonate group hydration .
How can X-ray crystallography resolve ambiguities in its coordination geometry when complexed with transition metals?
Q. Advanced Research Focus
- Crystal Growth : Use slow evaporation from DMF/water (1:1) to obtain single crystals suitable for SHELX refinement .
- Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for heavy atoms (e.g., Cu²⁺ or Fe³⁺ complexes) .
- Refinement : Apply charge-balancing constraints for sulfonate groups and validate via residual electron density maps (<0.5 e⁻/ų) .
What methodologies are effective for quantifying environmental persistence and degradation pathways?
Q. Advanced Research Focus
- HPLC-MS/MS : Use a C18 column (0.1% formic acid in acetonitrile/water) with MRM transitions (m/z 850 → 650 for the parent ion) to detect degradation products .
- Photolysis Studies : Exclude aqueous solutions to UV light (254 nm) and track half-life using first-order kinetics .
- Microbial Degradation Assays : Incubate with Pseudomonas spp. and monitor sulfonate cleavage via ion chromatography .
How can computational methods predict its electronic properties for optoelectronic applications?
Q. Advanced Research Focus
- TD-DFT Calculations : Simulate UV-Vis spectra (B3LYP/6-311+G(d,p)) to correlate π→π* transitions with azo and naphthalene moieties .
- Bandgap Engineering : Modify methoxy or sulfonate substituents in silico to tune HOMO-LUMO gaps (target: 2.5–3.0 eV) .
- Charge Transport Modeling : Use Marcus theory to estimate hole/electron mobility in thin-film configurations .
What experimental protocols validate its role as a redox-active dye in electrochemical sensors?
Q. Advanced Research Focus
- Cyclic Voltammetry : Scan at 50 mV/s in PBS (pH 7.4) to identify redox peaks (Epa ~−0.2 V, Epc ~−0.4 V vs. Ag/AgCl) .
- Electrode Modification : Immobilize on glassy carbon via π-π stacking and characterize via electrochemical impedance spectroscopy (EIS) .
- Sensitivity Testing : Detect heavy metals (e.g., Pb²⁺) with detection limits calculated via 3σ/slope method (LOD < 10 nM) .
How do structural variations in analogous azo dyes affect comparative performance in staining applications?
Q. Basic Research Focus
- Comparative Analysis : Replace naphthalene with benzene (e.g., disodium 4-amino-3-[(4-sulfonatophenyl)azo]benzenesulfonate) to assess hydrophilicity and staining contrast .
- Staining Efficiency : Quantify uptake in cell membranes using fluorescence microscopy and ImageJ analysis .
- Solubility Tests : Measure critical micelle concentration (CMC) in PBS to evaluate aggregation-driven staining artifacts .
What strategies mitigate photodegradation during long-term stability studies?
Q. Advanced Research Focus
- Additive Screening : Incorporate antioxidants (e.g., ascorbic acid at 1 mM) or UV absorbers (e.g., TiO₂ nanoparticles) .
- Encapsulation : Formulate with β-cyclodextrin to shield azo bonds from UV radiation, monitored via accelerated aging tests (40°C/75% RH) .
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf life under ambient conditions .
How can contradictions in toxicity profiles (in vitro vs. in vivo) be systematically addressed?
Q. Advanced Research Focus
- Metabolite Identification : Use LC-QTOF-MS to detect hepatic metabolites (e.g., sulfonate cleavage products) in rodent plasma .
- Cytotoxicity Assays : Compare IC₅₀ values in HepG2 cells (MTT assay) with LD₅₀ in zebrafish models, adjusting for bioavailability differences .
- Epigenetic Studies : Profile DNA methylation changes (via bisulfite sequencing) to reconcile genotoxicity discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
